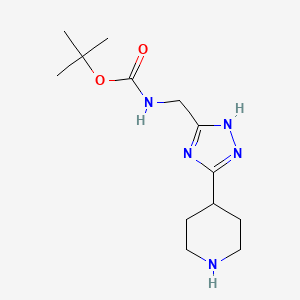

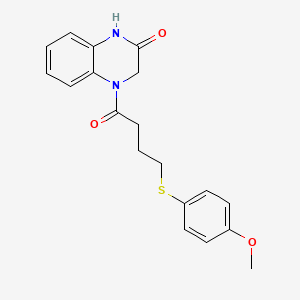

5-(1,2-dithiolan-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,2-dithiolan-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Structure-Activity Relationships and Chemical Synthesis

The chemical compound 5-(1,2-dithiolan-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pentanamide, although not directly referenced in available literature, shares structural similarities with compounds explored for their interactions with cannabinoid receptors and other biological targets. Research on related compounds reveals a keen interest in understanding structure-activity relationships, particularly in the context of cannabinoid receptor antagonists and synthetic equivalents for conjugated enynones in the synthesis of pyrazoles and pyrazolines. These studies are foundational in medicinal chemistry, offering insights into the design of compounds with potential therapeutic applications.

For instance, the investigation of pyrazole derivatives as cannabinoid receptor antagonists underscores the importance of specific structural features for potent and selective antagonistic activity against the brain cannabinoid CB1 receptor. The detailed exploration of substituents on the pyrazole ring highlights the critical role of molecular architecture in binding affinity and selectivity, suggesting avenues for the development of pharmacological probes or therapeutic agents targeting cannabinoid-mediated physiological processes (Lan et al., 1999).

Similarly, the synthesis of novel fused pyran derivatives incorporating pyrazole moieties under microwave irradiation showcases the innovative approaches being employed in the rapid generation of compound libraries. Such methodologies not only facilitate the discovery of new biological activities but also contribute to the efficiency of chemical synthesis in drug discovery programs (Kalaria et al., 2014).

Antimicrobial and Antiviral Activities

Compounds structurally related to this compound have been evaluated for their antimicrobial and antiviral properties, illustrating the potential of such molecules in addressing infectious diseases. The design and synthesis of molecules incorporating pyrazole and piperidine rings, followed by screening for antimicrobial activity, underscore the role of medicinal chemistry in identifying new therapeutic candidates. These efforts are crucial in the ongoing battle against drug-resistant pathogens and emerging infectious diseases.

For example, the creation of a combinatorial library of fused pyran derivatives and their subsequent evaluation against a panel of bacterial and fungal strains demonstrate the potential utility of these compounds as novel antimicrobial agents. Such research endeavors are essential for expanding the arsenal of available antimicrobial therapies (Kalaria et al., 2014).

properties

IUPAC Name |

5-(dithiolan-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4OS2/c1-13-12-16(20-19-13)21-9-6-14(7-10-21)18-17(22)5-3-2-4-15-8-11-23-24-15/h12,14-15H,2-11H2,1H3,(H,18,22)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIPYKJKFROJRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CCCCC3CCSS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2418980.png)

![5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418984.png)

![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)

![4-Chlorofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2418988.png)

![Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2418997.png)